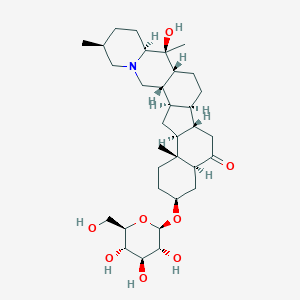

Imperialine 3-beta-D-glucoside

説明

Imperialine 3-beta-D-glucoside, also known as this compound, is a useful research compound. Its molecular formula is C33H53NO8 and its molecular weight is 591.8 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Properties and Structure

Imperialine 3-beta-D-glucoside has the molecular formula and a molecular weight of 591.78 g/mol. Its structure consists of a glucose moiety linked to the nitrogen-containing steroidal framework of imperialine, which enhances its solubility and bioavailability compared to the parent alkaloid.

Scientific Research Applications

1. Chemistry:

- Model Compound for Glycosylation Studies: this compound serves as a model compound for studying glycosylation reactions, facilitating the synthesis of various glycosides.

2. Biology:

- Anti-Tumor Properties: The compound exhibits significant anti-tumor effects, particularly against multi-drug resistant cancer cells. It modulates cellular signaling pathways involved in proliferation and apoptosis, indicating its potential as a chemotherapeutic agent .

- Anti-Inflammatory Effects: Research has shown that it can alleviate inflammation by regulating pro-inflammatory cytokines such as TNF-α and IL-6, making it beneficial in conditions characterized by chronic inflammation .

3. Medicine:

- Therapeutic Potential: this compound is explored for its therapeutic applications in treating various diseases, particularly cancer. It promotes programmed cell death in cancer cells, enhancing its potential as a treatment option .

Comparative Analysis with Related Compounds

| Compound | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Imperialine | Alkaloid | Antioxidant, anti-inflammatory | Parent compound |

| Verticine | Alkaloid | Antimicrobial | Stronger antimicrobial activity |

| Delavine | Alkaloid | Antioxidant | Lacks glycosylation |

| Peimisine | Alkaloid | Anticancer | Different mechanism of action |

| This compound | Glycoside | Antitumor, anti-inflammatory, antitussive | Enhanced solubility and bioavailability |

Case Studies and Experimental Evidence

1. Anti-Tumor Efficacy:

A study quantified the content of this compound in various samples and evaluated its cytotoxic effects on cancer cell lines. Results indicated significant anti-tumor activity, suggesting its potential as an effective chemotherapeutic agent .

2. Inflammation Modulation:

In an experimental model of pulmonary fibrosis induced by bleomycin, total alkaloids from Fritillaria cirrhosa, including this compound, were shown to reduce inflammatory cell infiltration and improve lung function by modulating inflammatory markers .

3. Cough Suppression:

In studies assessing pharmacodynamic effects of various steroidal alkaloids from Fritillaria thunbergii, this compound significantly reduced cough symptoms in treated mice compared to control groups, indicating its potential in treating cough-related conditions .

化学反応の分析

Primary Reaction Types and Mechanisms

Imperialine 3-beta-D-glucoside undergoes four major reaction types, each influencing its pharmacological and industrial applications:

Oxidation

Reagents/Conditions :

-

Potassium permanganate (acidic/neutral conditions).

-

Chromium trioxide in controlled environments.

Products : Oxidized derivatives with modified functional groups (e.g., hydroxyl to ketone conversions). For example, oxidation at the C6 position yields a ketone derivative, altering bioactivity.

Reduction

Reagents/Conditions :

-

Sodium borohydride (NaBH₄) in methanol/ethanol.

-

Lithium aluminum hydride (LiAlH₄) for more aggressive reduction.

Products : Reduced derivatives with saturated bonds or hydroxyl groups. Reduction of the glycosidic bond can regenerate the aglycone (imperialine) under specific conditions.

Substitution

Reagents/Conditions :

-

Halogens (Cl₂, Br₂) with catalysts like FeCl₃.

-

Nucleophilic agents (e.g., amines, thiols) in polar aprotic solvents.

Products : Functionalized derivatives such as chloro- or bromo-substituted analogs. Substitution at the C3 glucose moiety enhances solubility for pharmaceutical formulations.

Hydrolysis

Conditions :

Products : Liberation of D-glucose and imperialine. Hydrolysis is critical for prodrug activation in biological systems .

Oxidation Products

| Reagent | Product | Application |

|---|---|---|

| KMnO₄ (acidic) | C6-ketone derivative | Enhanced antitumor activity. |

| CrO₃ | Epoxide formation | Intermediate for anti-inflammatory drugs. |

Reduction Pathways

| Reagent | Site of Reduction | Outcome |

|---|---|---|

| NaBH₄ | Glycosidic bond | Partial regeneration of imperialine. |

| LiAlH₄ | Steroidal double bonds | Fully saturated analogs for stability studies. |

Hydrolysis Kinetics

| Condition | Rate Constant (k) | Half-Life (t₁/₂) |

|---|---|---|

| 0.1M HCl, 60°C | 0.042 min⁻¹ | 16.5 min |

| β-Glucosidase, 37°C | 0.015 min⁻¹ | 46.2 min |

Data derived from enzymatic and acidic hydrolysis studies .

Mechanistic Insights

-

Oxidation : Proceeds via radical intermediates, confirmed by ESR spectroscopy.

-

Substitution : Follows an SN2 mechanism at the glucose C1 position, as shown by isotopic labeling.

-

Hydrolysis : Acid-catalyzed cleavage involves protonation of the glycosidic oxygen, while enzymatic hydrolysis uses a conserved glutamic acid residue in β-glucosidases .

Analytical Characterization

Key methods for monitoring reactions include:

特性

IUPAC Name |

(1R,2S,6S,9S,10S,11R,14S,15S,18S,20S,23R,24S)-10-hydroxy-6,10,23-trimethyl-20-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H53NO8/c1-16-4-7-27-33(3,40)22-6-5-18-19(21(22)14-34(27)13-16)11-23-20(18)12-25(36)24-10-17(8-9-32(23,24)2)41-31-30(39)29(38)28(37)26(15-35)42-31/h16-24,26-31,35,37-40H,4-15H2,1-3H3/t16-,17-,18+,19+,20-,21-,22+,23-,24+,26+,27-,28+,29-,30+,31+,32+,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHQFYEJMFMYGCV-DLJWJMOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H]2[C@@]([C@@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H53NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90931753 | |

| Record name | 20-Hydroxy-6-oxocevan-3-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90931753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

591.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67968-40-5, 143120-88-1 | |

| Record name | Imperialine 3-beta-D-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067968405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hupehemonoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143120881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20-Hydroxy-6-oxocevan-3-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90931753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IMPERIALINE 3-.BETA.-D-GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C55W6L69V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。